molecular formula C7H5F3N4 B2995155 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine CAS No. 1515767-00-6

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine

カタログ番号: B2995155
CAS番号: 1515767-00-6
分子量: 202.14
InChIキー: RVJNBQCKUFHJII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1515767-00-6) is a high-purity, nitrogen-rich heterocyclic compound offered as a key chemical building block for medicinal chemistry and drug discovery research. The molecular structure incorporates a fused triazolopyridine scaffold, a privileged structure in pharmaceutical development known for its versatile biological properties . The presence of the trifluoromethyl group is a common strategy in lead optimization to influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile. The triazolopyridine core is a recognized pharmacophore in approved therapeutics and is frequently investigated for its broad spectrum of potential biological activities . Researchers value this scaffold for developing novel agents, and studies on related analogues have shown promise in areas such as antibacterial, antifungal, anticancer, and anti-inflammatory activities . The specific substitution pattern of the amine group at the 7-position of the pyridine ring makes this compound a versatile intermediate for further synthetic elaboration through cross-coupling or derivatization reactions, enabling the exploration of structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJNBQCKUFHJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of trifluoroacetimidoyl chloride with hydrazine hydrate and benzene-1,3,5-triyl triformate under metal-free conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

科学的研究の応用

Chemistry: In chemistry, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the design of new compounds.

Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It may also serve as a lead compound for the development of new drugs targeting various pathogens.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

作用機序

The mechanism by which 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological effects. The exact pathways and molecular targets can vary depending on the application, but common targets include enzymes, receptors, and other proteins involved in biological processes.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine and related triazolo-fused heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine C₇H₆F₃N₅ 217.15 -CF₃ (position 3), -NH₂ (position 7) High lipophilicity; potential kinase/DPP-IV inhibitor
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine C₇H₈N₄ 148.17 -CH₃ (position 3), -NH₂ (position 7) Lower metabolic stability vs. CF₃ analog; intermediate in drug synthesis
2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine C₁₄H₁₁F₅N₆ 358.27 -CF₃ (pyridine), -C(CF₂H) (position 2) PDE8A/B inhibition; higher molecular weight for extended binding
7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine C₆H₇N₅ 149.15 -CH₃ (position 7), -NH₂ (position 3) Simplified scaffold; used as a building block in kinase inhibitors
[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride C₆H₇ClN₄ 170.60 -NH₂ (position 7), HCl salt Improved solubility for pharmacological screening

Key Structural and Functional Insights:

Substituent Effects :

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects and hydrophobicity compared to methyl analogs (e.g., 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine), enhancing interactions with hydrophobic enzyme pockets .
  • Positional isomerism (e.g., CF₃ at position 3 vs. 5 in ’s compound) significantly alters biological activity due to steric and electronic differences .

Sitagliptin (), a triazolopyrazine-based DPP-4 inhibitor, highlights the therapeutic relevance of triazolo-fused heterocycles in diabetes treatment. Structural differences (pyridine vs. pyrazine) may shift selectivity toward other targets .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic aromatic substitution, as described in ’s General Procedure C, using 7-chloro precursors and substituted anilines .
  • Hydrochloride salts (e.g., ) improve aqueous solubility, facilitating in vitro assays .

Metabolic Stability :

  • The trifluoromethyl group reduces oxidative metabolism compared to methyl or hydrogen substituents, prolonging half-life in vivo .

生物活性

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by its trifluoromethyl group and triazole ring, which contribute to its unique chemical properties and biological interactions.

  • Chemical Formula : C8_8H7_7F3_3N4_4
  • Molecular Weight : 216.1 g/mol
  • CAS Number : 1216113-77-7

Biological Activity

Research into the biological activity of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine has highlighted several key areas:

1. Anticancer Activity

Several studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridine structures have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study : A derivative of this compound was tested against non-small cell lung cancer (NSCLC) cells and demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of triazolo derivatives has also been explored. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways.

Research Findings : In a study evaluating various triazole compounds, it was found that modifications at specific positions on the triazole ring enhance their COX-1 and COX-2 inhibitory activity .

3. Neuroprotective Properties

Emerging research suggests that triazolo derivatives may possess neuroprotective effects. They have been investigated for their ability to modulate pathways involved in neurodegenerative diseases.

Example : A series of compounds were screened for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. Some derivatives exhibited strong inhibitory activity, suggesting potential for treating conditions like Parkinson’s disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives. Modifications to the trifluoromethyl group or substitutions on the triazole ring can significantly affect potency and selectivity.

Substituent PositionEffect on Activity
5-positionIncreased anticancer activity
8-positionEnhanced COX inhibition
Trifluoromethyl groupImproved pharmacokinetic properties

Q & A

Q. What are the established synthetic routes for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine?

The compound is synthesized via condensation reactions involving trifluoromethyl-substituted heterocycles. A key method involves reacting 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine in the presence of a catalyst, followed by deprotection to yield the target compound. Reaction optimization includes temperature control (e.g., 80°C) and catalyst selection to improve yield and purity . Alternative routes employ diphenyl phosphoryl azide (DPPA) for urea derivative formation, with purification via silica chromatography .

Q. How is the structural integrity of this compound validated in experimental settings?

Characterization relies on multi-spectral analysis:

  • NMR (¹H and ¹³C) confirms regiochemistry and substituent positions.
  • IR spectroscopy identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹).
  • LC-MS validates molecular weight and purity (>95% by HPLC). For chiral centers (e.g., in DPP-IV inhibitors), enantiomeric purity is assessed using chiral chromatography .

Q. What safety protocols are critical when handling this compound?

  • Use glove boxes to avoid inhalation or dermal exposure due to potential toxicity.
  • Wear PPE (nitrile gloves, lab coats, goggles).
  • Waste must be segregated and stored in labeled containers for professional disposal.
  • Emergency procedures include immediate rinsing of exposed skin/eyes and medical consultation .

Advanced Research Questions

Q. How does 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine interact with dipeptidyl peptidase IV (DPP-IV)?

The compound acts as a competitive inhibitor by binding to the active site of DPP-IV via its trifluoromethyl group, enhancing hydrophobic interactions. Structural studies (X-ray crystallography) reveal that the triazolo ring system aligns with the S1 pocket, while the trifluoromethyl group stabilizes the enzyme-inhibitor complex. This interaction reduces enzymatic activity (IC₅₀ = 18 nM), making it a candidate for type 2 diabetes therapy .

Q. What metabolic pathways are involved in its biotransformation, and how do metabolites impact efficacy?

In vivo studies (dog models) identify two cyclic metabolites (M2 and M5) formed via oxidative desaturation and cyclization. These metabolites retain partial inhibitory activity but exhibit reduced bioavailability compared to the parent compound. Hydrogen/deuterium exchange mass spectrometry and NMR confirm stereoisomerism (cis/trans) in metabolites, influencing their pharmacokinetic profiles .

Q. Are there contradictions in reported biological activities across studies?

Yes. While the compound shows potent DPP-IV inhibition in diabetes models , derivatives with modified substituents (e.g., urea-linked triazoloquinolines) demonstrate divergent activities. For example, some derivatives exhibit anticancer activity (IC₅₀ = 5–20 µM in SK-N-SH cells) but no DPP-IV inhibition, highlighting substituent-dependent mechanistic shifts .

Q. What strategies optimize its selectivity over related proline-selective peptidases?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces off-target binding.
  • Conformational restriction : Fused heterocycles (e.g., triazolopiperazines) enhance shape complementarity with DPP-IV.
  • In silico docking : Virtual screening identifies analogs with >100-fold selectivity against DPP-8/9 .

Q. How does the trifluoromethyl group influence its physicochemical and pharmacological properties?

  • Lipophilicity : The -CF₃ group increases logP, improving membrane permeability (e.g., Caco-2 Papp >5 × 10⁻⁶ cm/s).
  • Metabolic stability : Fluorine atoms resist oxidative degradation, extending half-life (t₁/₂ >4 hrs in hepatic microsomes).
  • Binding affinity : The group’s electronegativity strengthens van der Waals interactions in enzyme pockets .

Methodological Considerations

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., methyl, fluoro, cyano) at positions 3, 7, and 8.
  • Biological assays : Test inhibition against DPP-IV, cancer cell lines, and off-target enzymes (e.g., DPP-8/9).
  • Computational modeling : Use molecular dynamics to predict binding modes and optimize substituent geometry .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Plasma proteins and lipids necessitate solid-phase extraction (SPE) for sample cleanup.
  • Sensitivity : LC-MS/MS with electrospray ionization (ESI) achieves detection limits of 0.1 ng/mL.
  • Metabolite discrimination : Use high-resolution MS (HRMS) to differentiate parent compound from isomers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。